REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1.[O-2].[Mg+2]>C(O)(C)C.[Pd]>[N:5]1[C:4]2[S:8][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:10][C:3]=2[CH:2]=[N:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)SC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)SC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with DCM (3×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica eluting with hexane:EtOAc (2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1SC(=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |